molecular formula C23H16FNO B271294 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide

Cat. No. B271294
M. Wt: 341.4 g/mol
InChI Key: MTUSJDXSTKEGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FNA is a small molecule that belongs to the amide class of compounds. It has a molecular formula of C24H17FN2O and a molecular weight of 376.4 g/mol.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide is not fully understood. However, studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA by binding to their active sites. This inhibition leads to a decrease in the production of inflammatory mediators and a reduction in the activity of CA, which is involved in the regulation of pH and ion transport in various tissues.
Biochemical and Physiological Effects:
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA, which are involved in the regulation of inflammation and pH homeostasis, respectively. In vivo studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has also been found to have good bioavailability and pharmacokinetic properties. However, 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are not fully understood. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide also has some potential toxicity concerns, which need to be further investigated.

Future Directions

There are several future directions for research on 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. One area of research is the development of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the investigation of the pharmacological properties of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and its derivatives. This includes the study of the structure-activity relationship of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and the identification of its molecular targets. Additionally, the potential toxicity of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide needs to be further investigated to ensure its safety for human use.

Synthesis Methods

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. This method involves the coupling of 2-fluoroaniline with 2-naphthylboronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), which are involved in the pathogenesis of various diseases.

properties

Product Name

2-fluoro-N-(2-naphthyl)-N-phenylbenzamide

Molecular Formula

C23H16FNO

Molecular Weight

341.4 g/mol

IUPAC Name

2-fluoro-N-naphthalen-2-yl-N-phenylbenzamide

InChI

InChI=1S/C23H16FNO/c24-22-13-7-6-12-21(22)23(26)25(19-10-2-1-3-11-19)20-15-14-17-8-4-5-9-18(17)16-20/h1-16H

InChI Key

MTUSJDXSTKEGGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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